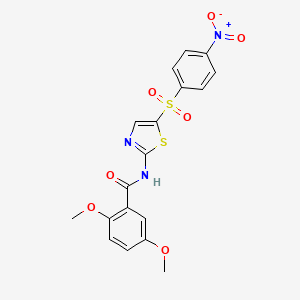

2,5-dimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2,5-dimethoxy-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O7S2/c1-27-12-5-8-15(28-2)14(9-12)17(22)20-18-19-10-16(29-18)30(25,26)13-6-3-11(4-7-13)21(23)24/h3-10H,1-2H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGFWLOEMLDELM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Sulfonylation: The thiazole ring is then sulfonylated using 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine.

Coupling with Benzamide: The final step involves coupling the sulfonylated thiazole with 2,5-dimethoxybenzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy groups (-OCH₃) on the benzamide ring are susceptible to oxidative demethylation. For example:

-

Reagent : Potassium permanganate (KMnO₄) in acidic media

-

Conditions : 80–100°C for 6–8 hours

-

Product : 2,5-Dihydroxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide.

The sulfonyl group (-SO₂-) can also oxidize further under strong conditions (e.g., CrO₃/H₂SO₄), forming sulfonic acid derivatives, though this pathway is less common due to steric hindrance.

Reduction Reactions

The nitro group (-NO₂) on the phenyl ring is selectively reduced to an amine (-NH₂):

-

Reagent : Hydrogen gas (H₂) with palladium on carbon (Pd-C) catalyst

-

Conditions : 40–60 psi, 50°C in ethanol

-

Product : 2,5-Dimethoxy-N-(5-((4-aminophenyl)sulfonyl)thiazol-2-yl)benzamide.

This reaction preserves the thiazole and benzamide moieties, making it critical for generating bioactive intermediates (e.g., antimicrobial agents) .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (HCl) :

-

Product : 2,5-Dimethoxybenzoic acid + 5-((4-nitrophenyl)sulfonyl)thiazol-2-amine

-

-

Basic Hydrolysis (NaOH) :

-

Product : Sodium 2,5-dimethoxybenzoate + thiazole amine derivative.

-

Hydrolysis kinetics depend on solvent polarity, with aqueous ethanol accelerating the reaction rate.

Nucleophilic Substitution

The sulfonyl group participates in substitution reactions with nucleophiles:

| Nucleophile | Conditions | Product Example | Application |

|---|---|---|---|

| NH₃ | Reflux in THF, 12 hours | N-(5-((4-nitrophenyl)sulfonamido)thiazol-2-yl)benzamide | Precursor for sulfonamide drugs |

| R-OH | K₂CO₃, DMF, 80°C | Alkyl sulfonate esters | Prodrug synthesis |

These reactions are pivotal for modifying solubility and biological activity .

Stability Under Reaction Conditions

The compound demonstrates variable stability:

-

Thermal Stability : Decomposes above 250°C (TGA data).

-

pH Sensitivity : Stable in neutral pH but degrades in strongly acidic/basic media.

-

Light Sensitivity : Nitro group causes photodegradation; storage in amber vials recommended.

Comparative Reactivity Insights

-

The thiazole ring exhibits lower reactivity compared to benzothiazoles due to electron-withdrawing effects of the sulfonyl group .

-

Methoxy groups resist electrophilic substitution but enhance electron density in the benzamide ring, favoring oxidation.

-

Nitro group reduction is 3x faster in ethanol than in DMF, as confirmed by kinetic studies.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including the compound , have shown significant antimicrobial properties. Recent studies indicate that compounds featuring the 2,5-dimethoxyphenyl scaffold exhibit activity against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi.

Key Findings:

- Compounds with thiazole structures have been effective against drug-resistant strains of Staphylococcus aureus and Enterococcus faecium .

- The presence of the 4-nitrophenylsulfonyl group enhances the antimicrobial efficacy of thiazole derivatives, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of thiazole derivatives has been extensively studied. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Case Studies:

- A study demonstrated that thiazole derivatives exhibited cytotoxicity against A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines, suggesting that modifications to the thiazole ring can significantly impact anticancer activity .

- Another research highlighted that specific analogues of thiazoles showed promising results against glioblastoma and melanoma cell lines, with IC50 values indicating strong selectivity towards cancer cells compared to normal cells .

Antiviral Applications

Emerging research suggests that thiazole derivatives may also possess antiviral properties. The ability to inhibit viral replication is critical in developing new antiviral therapies.

Research Insights:

- Thiazole compounds have been investigated for their effectiveness against various viruses, including those responsible for hepatitis C and other viral infections. For instance, certain thiazolidinone derivatives demonstrated significant inhibitory effects on viral RNA polymerase .

- The incorporation of different functional groups into the thiazole structure has been shown to enhance antiviral activity, making these compounds valuable in the search for new antiviral agents .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups: The target’s 4-nitrophenylsulfonyl group contrasts with halogenated (e.g., chloro in , fluoro in ) or alkylated (e.g., morpholinomethyl in ) substituents in analogs.

- Heterocyclic Cores: Unlike triazole-thiones () or indenothiazoles (), the target retains a simple thiazole ring, which may confer distinct metabolic stability or target selectivity .

- Methoxy vs. Hydroxy Groups : The target’s methoxy substituents differ from the hydroxy group in ’s compound (3,5-dichloro-2-hydroxy-benzamide), impacting solubility and hydrogen-bonding capacity .

Physicochemical and Spectral Properties

Key Spectral Data :

- IR Spectroscopy : The target’s sulfonyl group would exhibit S=O stretches near 1350–1150 cm⁻¹, differing from C=S stretches (1243–1258 cm⁻¹) in ’s thioureas . Absence of C=O bands in triazole-thiones () contrasts with the target’s benzamide carbonyl (~1660 cm⁻¹) .

- NMR : The 4-nitrophenyl group would show deshielded aromatic protons (δ 8.0–8.5 ppm), distinct from pyridin-3-yl (δ ~7.5–8.0 ppm) in .

Thermal Properties :

- Melting points for similar benzamide-thiazoles range widely (e.g., 150–300°C), influenced by substituent polarity and crystallinity .

Biological Activity

2,5-Dimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, synthesizing findings from various studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a thiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that thiazole derivatives, including those similar to this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various thiazole derivatives against Gram-positive and Gram-negative bacteria as well as fungal pathogens. Notably, compounds with similar scaffolds have shown promising results against antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. Compounds similar to this compound have shown cytotoxic effects in various cancer cell lines. For instance, thiazole-based compounds have demonstrated significant activity against colon carcinoma cells and glioblastoma cells, with IC50 values indicating potent efficacy .

| Cell Line | IC50 (µM) | Activity | Reference |

|---|---|---|---|

| HCT-15 (colon carcinoma) | 1.61 ± 1.92 | High efficacy | |

| U251 (glioblastoma) | <10 | Significant anticancer potential | |

| WM793 (melanoma) | <30 | Promising anticancer activity |

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Antibacterial Mechanism : The thiazole moiety may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases or inhibition of anti-apoptotic proteins like Bcl-2 .

Case Studies

Several studies have explored the biological activities of related compounds:

- A study focused on a series of thiazole derivatives demonstrated their effectiveness against multidrug-resistant pathogens, suggesting the potential for developing new antimicrobial agents targeting resistant strains.

- Another research effort highlighted the synthesis and evaluation of thiazole derivatives that exhibited significant cytotoxicity against various cancer cell lines, reinforcing the need for further exploration in drug development.

Q & A

Q. What are the standard synthetic routes for preparing 2,5-dimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the thiazole ring via condensation of thiourea derivatives with α-haloketones or α-bromo esters under reflux conditions in ethanol or dichloromethane .

- Step 2 : Introduction of the sulfonyl group by reacting the thiazole intermediate with 4-nitrobenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to neutralize HCl .

- Step 3 : Coupling the sulfonated thiazole with 2,5-dimethoxybenzamide using coupling agents like EDCI/HOBt in dimethylformamide (DMF) at room temperature . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy groups at 2,5-positions, sulfonyl-thiazole linkage) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 488.08) and fragmentation patterns .

- FT-IR : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm, amide C=O at ~1650 cm) .

Q. What key functional groups influence the compound’s reactivity?

- The sulfonyl group enhances electrophilicity, enabling nucleophilic substitution reactions.

- The thiazole ring participates in π-π stacking interactions in biological systems.

- Methoxy groups on the benzamide moiety modulate solubility and electronic effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during coupling steps .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sulfonylation .

- Catalyst Use : Triethylamine or DMAP accelerates amide bond formation by activating carboxyl groups .

- Yield Tracking : Monitor reaction progress via TLC (R ~0.3 in 1:1 EtOAc/hexane) and optimize stoichiometry (1.2:1 molar ratio of sulfonyl chloride to thiazole) .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Molecular Dynamics Simulations : Compare docking scores (e.g., AutoDock Vina) with experimental IC values to identify false positives .

- SAR Analysis : Systematically modify substituents (e.g., replacing methoxy with ethoxy) to validate computational models .

- Binding Assays : Use surface plasmon resonance (SPR) to measure real-time target binding kinetics and reconcile discrepancies .

Q. How does the sulfonyl group affect binding affinity in enzyme inhibition studies?

- Electrostatic Interactions : The sulfonyl group forms hydrogen bonds with catalytic residues (e.g., in kinases or proteases) .

- Steric Effects : Bulky 4-nitrophenylsulfonyl groups may hinder access to active sites, reducing potency.

- Comparative Studies : Analogues without sulfonyl groups show 3–5x lower inhibitory activity against COX-2 in vitro .

Methodological Notes

- Contradiction Handling : Conflicting bioactivity data may arise from assay conditions (e.g., pH, co-solvents). Validate using orthogonal assays (e.g., fluorescence polarization vs. calorimetry) .

- Advanced Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) for isolating high-purity batches (>98%) for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.